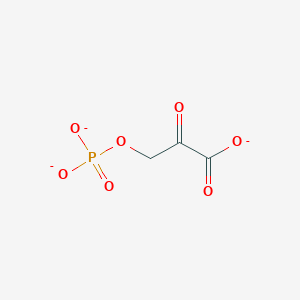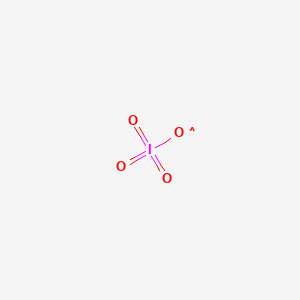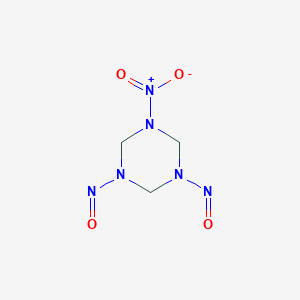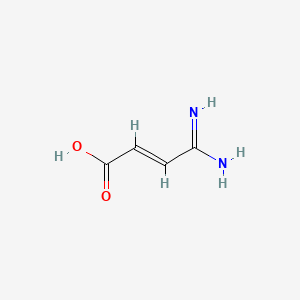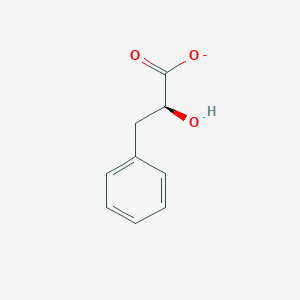
10-Hydroxycaprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-hydroxycaprate is the conjugate base of 10-hydroxycapric acid. It is a conjugate base of a 10-hydroxycapric acid.
Wissenschaftliche Forschungsanwendungen
Poly(lactide-co-glycolide) Microsphere Delivery Vehicles
Research has explored the use of poly(lactide-co-glycolide) (PLGA) microspheres for stabilizing and delivering 10-hydroxycaprate, specifically the analogue 10-hydroxycamptothecin (10-HCPT). This study demonstrated that PLGA microspheres could release 10-HCPT slowly and continuously over two months, maintaining over 95% of the camptothecin analogue in its active lactone form throughout the study duration. This indicates potential clinical utility in cancer treatment (Shenderova, Burke, & Schwendeman, 1997).Nanosuspension Preparation for Anticancer Drug Delivery
A method involving acid–base microprecipitation and high-pressure homogenization was used to prepare 10-HCPT nanocrystals. These nanocrystals showed enhanced drug accumulation in tumors and improved anticancer efficacy in mice, indicating potential as an effective delivery system for 10-HCPT (Yang et al., 2016).Electrochemical Sensing Platform for 10-HCPT
Research has been conducted on using graphene nanosheets to construct a novel sensing platform for 10-HCPT. This method has shown to significantly increase the oxidation signal of 10-HCPT, suggesting its application in sensitive electrochemical detection of the compound (Ye, Yang, Wei, & Wu, 2018).Polymeric Micelle Systems for Drug Delivery
Studies have investigated using amphiphilic N-alkyl-N-trimethyl chitosan derivatives for solubilization and controlled release of 10-HCPT. This method has shown to improve the pharmacokinetic properties and stability of 10-HCPT in vivo, suggesting its potential use as a carrier for hydrophobic drugs (Zhang, Ding, Yu, & Ping, 2007).Liposomal Encapsulation for Drug Stability
Research has explored liposomal encapsulation to protect the labile lactone ring of 10-HCPT, a key structural requirement for its antitumor activity. This encapsulation significantly increased the drug's stability and altered its pharmacokinetics, suggesting potential for a stable delivery system (Shi et al., 2010).
Eigenschaften
Molekularformel |
C10H19O3- |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
10-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)/p-1 |
InChI-Schlüssel |
YJCJVMMDTBEITC-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCCO |
Kanonische SMILES |
C(CCCCC(=O)[O-])CCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




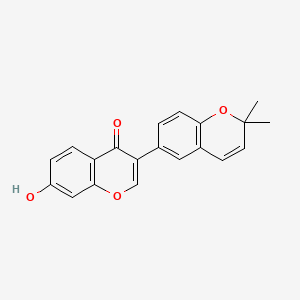
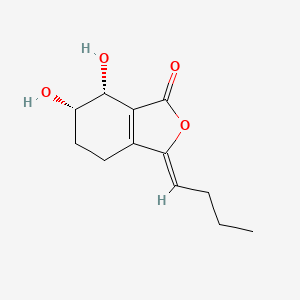
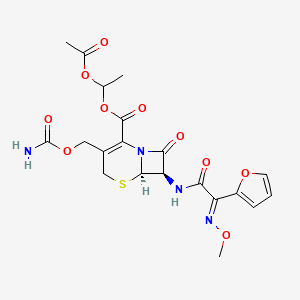
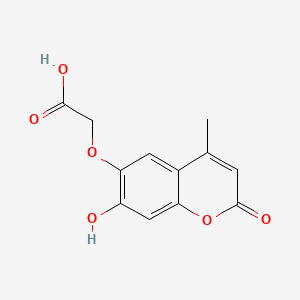
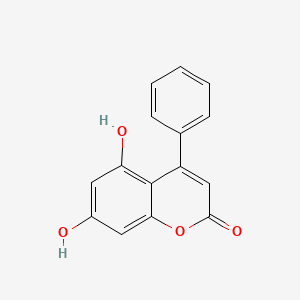
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)
